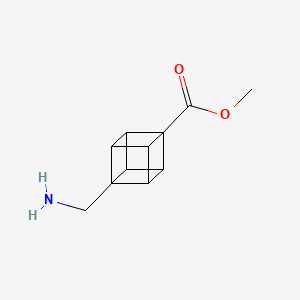
3-(Aminomethyl)-2-bromobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-2-bromobenzonitrile is an organic compound with the molecular formula C8H7BrN2. It features a benzene ring substituted with an aminomethyl group, a bromine atom, and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-bromobenzonitrile typically involves the bromination of 3-(Aminomethyl)benzonitrile. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-2-bromobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-(Aminomethyl)-2-substituted benzonitriles.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
3-(Aminomethyl)-2-bromobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-2-bromobenzonitrile depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. Its molecular targets and pathways are determined by the specific reactions it undergoes, such as forming bonds with other molecules in coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminomethyl)benzonitrile: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-3-nitrobenzonitrile: Contains a nitro group instead of an aminomethyl group, leading to different reactivity and applications.
3-(Aminomethyl)-4-bromobenzonitrile: Bromine atom is positioned differently, affecting its chemical behavior.
Uniqueness
3-(Aminomethyl)-2-bromobenzonitrile is unique due to the specific positioning of its functional groups, which allows for selective reactions and the formation of diverse products. This makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C8H7BrN2 |
|---|---|
Poids moléculaire |
211.06 g/mol |
Nom IUPAC |
3-(aminomethyl)-2-bromobenzonitrile |
InChI |
InChI=1S/C8H7BrN2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3H,4,10H2 |
Clé InChI |
CNQYEOXWLBDLGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C#N)Br)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B13564315.png)



![3-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564340.png)




![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B13564356.png)




